Succinylcarnitine

描述

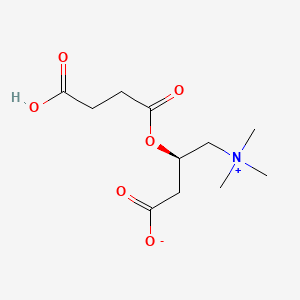

Succinylcarnitine is a type of acylcarnitine, specifically an ester of carnitine and succinic acid. Acylcarnitines are derivatives of carnitine that play a crucial role in the transport of fatty acids into the mitochondria for beta-oxidation. This compound is involved in the tricarboxylic acid cycle, where it acts as an intermediate in the metabolism of fatty acids and amino acids .

准备方法

Synthetic Routes and Reaction Conditions

Succinylcarnitine can be synthesized through the esterification of carnitine with succinic acid. This reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) techniques to isolate and purify the compound. The process begins with the extraction of carnitine and acylcarnitines from biological matrices using ion-exchange solid-phase extraction. The extracted compounds are then derivatized with pentafluorophenacyl trifluoromethanesulfonate and separated using HPLC. The final product is detected and quantified using an ion trap mass spectrometer .

化学反应分析

Types of Reactions

Succinylcarnitine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to produce succinate and carnitine.

Reduction: It can be reduced to form succinyl-CoA and carnitine.

Substitution: This compound can participate in substitution reactions where the succinyl group is replaced by other acyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve the use of acyl chlorides or anhydrides under acidic or basic conditions.

Major Products Formed

Oxidation: Succinate and carnitine.

Reduction: Succinyl-CoA and carnitine.

Substitution: Various acylcarnitines depending on the acyl group introduced.

科学研究应用

Metabolic Role

Succinylcarnitine is primarily involved in the transport of acyl groups into mitochondria for beta-oxidation, a crucial process for energy production. As a short-chain acylcarnitine, it constitutes a major part of the acylcarnitine pool in human tissues, representing over 50% of all acylcarnitines found in biofluids and tissues . This compound aids in the metabolism of fatty acids and organic acids, thereby influencing energy homeostasis.

Neurological Disorders

Recent studies have identified elevated levels of this compound in cerebrospinal fluid (CSF) associated with neurodegenerative diseases such as Alzheimer’s disease. Research indicates that increased this compound levels correlate with amyloid and tau pathology, suggesting its potential as a biomarker for neurodegeneration . The metabolic dysregulation indicated by elevated this compound may provide insights into the pathophysiology of Alzheimer's disease and other related disorders.

Muscle Repair and Recovery

This compound has been investigated for its role in muscle repair following exercise-induced damage. Studies have shown that this compound levels are positively correlated with muscle recovery markers post-exercise . Its supplementation may enhance recovery by facilitating mitochondrial function and reducing muscle damage markers, making it a candidate for improving athletic performance and recovery strategies.

Alzheimer’s Disease Research

A large-scale proteome and metabolome analysis revealed significant associations between this compound levels in CSF and biomarkers of neurodegeneration in Alzheimer's patients. This study involved 137 participants and highlighted the potential role of this compound as a biomarker for assessing disease severity .

Exercise Physiology

In a controlled trial examining the effects of exercise on muscle metabolism, researchers found that this compound concentrations were significantly altered following high-intensity training sessions. This suggests its involvement in metabolic adaptations associated with exercise training, indicating possible therapeutic applications for enhancing endurance and recovery .

作用机制

Succinylcarnitine exerts its effects by participating in the tricarboxylic acid cycle. It acts as an intermediate in the conversion of succinate to fumarate, a key step in the cycle. This process is catalyzed by the enzyme succinate dehydrogenase. This compound also plays a role in the transport of fatty acids into the mitochondria for beta-oxidation, facilitating energy production .

相似化合物的比较

Similar Compounds

Acetylcarnitine: An ester of carnitine and acetic acid, involved in the transport of acetyl groups into the mitochondria.

Propionylcarnitine: An ester of carnitine and propionic acid, involved in the metabolism of odd-chain fatty acids.

Butyrylcarnitine: An ester of carnitine and butyric acid, involved in the metabolism of short-chain fatty acids

Uniqueness

Succinylcarnitine is unique due to its role in the tricarboxylic acid cycle and its involvement in the metabolism of both fatty acids and amino acids. Unlike other acylcarnitines, this compound serves as a direct link between the tricarboxylic acid cycle and the beta-oxidation of fatty acids, making it a crucial intermediate in energy production .

生物活性

Succinylcarnitine is a derivative of carnitine, a quaternary ammonium compound involved in the transport of fatty acids into the mitochondria for β-oxidation. It serves as a key intermediate in the metabolism of succinate, linking the tricarboxylic acid (TCA) cycle with fatty acid metabolism. The biological activity of this compound has garnered attention due to its potential implications in metabolic disorders, exercise physiology, and neurological conditions.

Metabolic Role

This compound plays a significant role in energy metabolism. It is formed from the condensation of succinyl-CoA and carnitine, catalyzed by the enzyme succinyl-CoA ligase. This reaction is crucial for maintaining mitochondrial function and energy production, especially during periods of increased energy demand, such as exercise. Studies have shown that muscle concentrations of this compound correlate positively with insulin sensitivity and overall metabolic health, indicating its importance in metabolic regulation .

Exercise Physiology

Research indicates that this compound levels increase significantly following exercise training. A study observed that muscle concentrations of this compound rose by up to 488% after high-energy expenditure exercise regimens, correlating with enhanced fatty acid oxidation and improved cardiovascular fitness . The elevation of this compound is associated with reprogramming of mitochondrial function, which may enhance endurance and metabolic efficiency during physical activity.

Neurological Implications

This compound has been implicated in various neurological conditions. Elevated levels have been observed in patients with certain metabolic disorders and neurodegenerative diseases such as Alzheimer's disease. Research suggests that alterations in this compound levels may reflect changes in glucose and carbon metabolism within the brain . Furthermore, a mutation in the β-subunit of succinate-CoA ligase leading to increased this compound levels has been linked to encephalomyopathy, highlighting its potential role as a biomarker for mitochondrial dysfunction .

Case Study: Exercise Training and Metabolism

In a clinical trial examining the effects of structured exercise on metabolic profiles, participants exhibited significant increases in both succinate and this compound concentrations post-exercise. These changes were associated with improvements in insulin sensitivity (correlation coefficients for succinate and for this compound) . This evidence supports the hypothesis that exercise-induced increases in these metabolites contribute to enhanced metabolic health.

Case Study: Neurological Disorders

A study investigating cerebrospinal fluid (CSF) metabolites in Alzheimer's patients found elevated levels of this compound, suggesting a disruption in normal metabolic processes associated with cognitive decline . This finding indicates that this compound could serve as a potential biomarker for diagnosing or monitoring neurodegenerative diseases.

Data Table: Summary of Biological Activities

属性

IUPAC Name |

(3R)-3-(3-carboxypropanoyloxy)-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO6/c1-12(2,3)7-8(6-10(15)16)18-11(17)5-4-9(13)14/h8H,4-7H2,1-3H3,(H-,13,14,15,16)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAEVNYBCYZZDFL-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601128562 | |

| Record name | (2R)-3-Carboxy-2-(3-carboxy-1-oxopropoxy)-N,N,N-trimethyl-1-propanaminium inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601128562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256928-74-2 | |

| Record name | (2R)-3-Carboxy-2-(3-carboxy-1-oxopropoxy)-N,N,N-trimethyl-1-propanaminium inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=256928-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinylcarnitine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256928742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-3-Carboxy-2-(3-carboxy-1-oxopropoxy)-N,N,N-trimethyl-1-propanaminium inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601128562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SUCCINYLCARNITINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9O10Y032W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Succinylcarnitine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061717 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。